1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride
描述
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established nomenclature conventions for fused heterocyclic systems. According to PubChem database records, the compound bears the IUPAC name 5H-imidazo[1,2-b]pyrazole-7-carboxylic acid hydrochloride, with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 daltons. The Chemical Abstracts Service registry number 222055-81-4 uniquely identifies this compound in chemical databases.
The structural designation employs the Hantzsch-Widman nomenclature system for heterocyclic compounds, where the imidazo[1,2-b]pyrazole designation indicates the fusion pattern between the five-membered imidazole and pyrazole rings. The numerical locants 1,2-b specify the attachment points between the two ring systems, while the carboxylic acid substituent occupies position 7 of the fused system. Alternative nomenclature systems reference this compound as 1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid hydrochloride, reflecting different numbering conventions for the same molecular framework.
The InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C6H5N3O2.ClH/c10-6(11)4-3-8-9-2-1-7-5(4)9;/h1-3,8H,(H,10,11);1H, enabling precise computational identification and database searching. The corresponding InChI Key IMFFIKIUDUYQJV-UHFFFAOYSA-N serves as a hashed version for rapid database queries. The canonical SMILES notation C1=CN2C(=N1)C(=CN2)C(=O)O.Cl represents the molecular connectivity in a linear string format.
Molecular Geometry and Crystallographic Analysis
Crystallographic investigations of related imidazo[1,2-b]pyrazole derivatives provide insights into the molecular geometry and structural parameters of the parent system. Studies on ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate reveal that the 1H-imidazo[1,2-b]pyrazole plane exhibits planarity within the fused ring system. The bicyclic framework maintains coplanarity, with the imidazole and pyrazole rings sharing a common plane due to the electron delocalization across the conjugated system.
The molecular geometry analysis demonstrates that substituted imidazo[1,2-b]pyrazole derivatives maintain specific dihedral angle relationships with pendant aromatic substituents. In the case of phenyl-substituted derivatives, the 1H-imidazo[1,2-b]pyrazole plane forms a dihedral angle of 16.90 degrees with the benzene ring, indicating limited conjugation between the fused heterocycle and the aromatic substituent. This geometric arrangement influences the overall molecular conformation and potential intermolecular interactions.
Intermolecular interactions in the crystal lattice include π-π stacking interactions, evidenced by short distances between aromatic ring centroids. The distance of 3.643 Ångströms between the centroids of benzene and imidazole rings in related structures indicates significant π-π interactions that contribute to crystal packing stability. These interactions are characteristic of aromatic heterocyclic systems and influence the solid-state properties of imidazo[1,2-b]pyrazole derivatives.
The carboxylic acid functionality at position 7 introduces additional structural complexity through potential hydrogen bonding interactions. The carboxyl group adopts a planar configuration relative to the heterocyclic framework, facilitating both intramolecular and intermolecular hydrogen bonding interactions. The hydrochloride salt formation involves protonation of basic nitrogen centers within the imidazo[1,2-b]pyrazole system, creating ionic interactions that influence crystal packing and molecular stability.
Tautomeric Forms and Protonation States
Tautomerism represents a fundamental structural feature of imidazo[1,2-b]pyrazole systems, arising from the presence of multiple nitrogen atoms capable of proton exchange. Computational studies on related heterocyclic systems demonstrate that imidazole-containing compounds generally exhibit greater thermodynamic stability compared to their pyrazole counterparts. The energy difference between imidazole and pyrazole tautomers typically favors imidazole structures by approximately 45 kilojoules per mole.
The tautomeric behavior of 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid involves proton migration between nitrogen atoms within the fused ring system. Computational analyses using density functional theory methods reveal that structures maintaining aromaticity through cyclic electron delocalization demonstrate significantly lower energies compared to non-aromatic tautomers. The HOMA (Harmonic Oscillator Model of Aromaticity) index calculations indicate that aromatic tautomers possess HOMA values approaching unity, while non-aromatic forms exhibit values near zero or negative.
Environmental factors significantly influence tautomeric equilibria in pyrazole-containing systems. Solvent polarity, temperature, and pH conditions can shift the relative populations of different tautomeric forms. Dipolar aprotic solvents and reduced temperatures generally slow tautomeric interconversion rates, enabling observation of individual tautomeric species through nuclear magnetic resonance spectroscopy. The presence of the carboxylic acid group at position 7 introduces additional protonation sites that can influence tautomeric preferences through intramolecular hydrogen bonding interactions.
Protonation states of the hydrochloride salt involve preferential protonation of the most basic nitrogen center within the imidazo[1,2-b]pyrazole framework. The amphoteric nature of imidazole-containing systems allows for both acidic and basic behavior, with pKa values typically ranging from 7 to 14.5 depending on the specific nitrogen environment. The formation of the hydrochloride salt stabilizes a specific protonation state, reducing tautomeric interconversion and enhancing molecular stability in the solid state.
Hydrogen Bonding Network Analysis
Hydrogen bonding interactions in imidazo[1,2-b]pyrazole derivatives involve multiple donor and acceptor sites, creating complex three-dimensional networks in crystalline phases. Studies on related pyrazole-containing systems demonstrate that N-H···N hydrogen bonds represent the predominant intermolecular interaction mode. Typical hydrogen bond distances range from 2.67 to 2.82 Ångströms, with D-H···A angles approaching linearity at approximately 160 degrees.
The carboxylic acid functionality introduces additional hydrogen bonding capability through both the carbonyl oxygen and hydroxyl group. These functional groups can participate in both intra- and intermolecular hydrogen bonding interactions, creating extended network structures. The presence of water molecules in hydrated crystal forms further extends the hydrogen bonding network, creating channels and cavities within the crystal lattice.
Computational analysis of hydrogen bonding energetics reveals that N-H···N interactions in pyrazole-imidazole systems exhibit binding energies ranging from 15 to 25 kilojoules per mole per interaction. The cooperative nature of multiple hydrogen bonds within extended networks significantly enhances the overall stability of crystal structures. These interactions influence physical properties including melting point, solubility, and mechanical stability of the crystalline material.
The hydrochloride salt formation creates ionic hydrogen bonding interactions between the protonated nitrogen centers and chloride anions. These ionic interactions typically exhibit stronger binding energies compared to neutral hydrogen bonds, contributing to enhanced crystal stability and modified solubility characteristics. The specific geometry of these ionic interactions depends on the crystal packing arrangement and the presence of competing hydrogen bonding sites.
Comparative Analysis With Related Imidazo-Pyrazole Derivatives
Comparative structural analysis reveals significant variations among imidazo[1,2-b]pyrazole derivatives based on substitution patterns and functional group modifications. The parent compound 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid (CID 10655196) exhibits a molecular weight of 151.12 daltons with the molecular formula C6H5N3O2. The addition of the hydrochloride moiety increases the molecular weight to 187.59 daltons while modifying the ionization state and hydrogen bonding characteristics.
Substituted derivatives demonstrate varying degrees of biological activity and structural modification. Ethyl ester derivatives of imidazo[1,2-b]pyrazole-7-carboxylic acid exhibit altered lipophilicity and metabolic stability compared to the free acid form. Phenyl-substituted analogs, such as 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (molecular weight 229.23 daltons), incorporate additional aromatic functionality that influences π-π stacking interactions and overall molecular conformation.
Recent synthetic methodologies have enabled the preparation of diverse imidazo[1,2-b]pyrazole libraries through multicomponent reactions. The Groebke-Blackburn-Bienaymé reaction provides access to 46-membered libraries with yields up to 83 percent, demonstrating the synthetic versatility of this heterocyclic framework. These synthetic approaches enable systematic structure-activity relationship studies and optimization of physicochemical properties.
Computational studies comparing imidazole and pyrazole-containing heterocycles consistently demonstrate that imidazole derivatives exhibit enhanced thermodynamic stability. This stability difference arises from electronic effects related to nitrogen atom positioning and electron delocalization patterns within the aromatic ring systems. The energy gap between the most stable tautomeric forms of imidazole and pyrazole systems typically ranges from 40 to 50 kilojoules per mole, favoring imidazole-containing structures.
The biological activity profiles of imidazo[1,2-b]pyrazole derivatives demonstrate structure-dependent variations in potency and selectivity. Carboxylic acid derivatives and carboxamide analogs exhibit enhanced inhibitory profiles in various biological assays, with IC50 values below 100 micromolar for specific targets. These activity differences correlate with structural modifications that influence molecular recognition, binding affinity, and pharmacokinetic properties.
属性
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2.ClH/c10-6(11)4-3-8-9-2-1-7-5(4)9;/h1-3,8H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFFIKIUDUYQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222055-81-4 | |
| Record name | 1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Cyclization and Functionalization Approach
The primary synthetic route to 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride involves cyclization reactions starting from hydrazinylimidazolones and active methylene compounds. This method typically proceeds via refluxing the precursors in polar aprotic solvents such as dimethylformamide (DMF), often with a base catalyst like triethylamine to facilitate the cyclization and ring closure steps. The reaction conditions are optimized to promote the formation of the fused imidazo-pyrazole ring system with the carboxylic acid moiety introduced regioselectively at the 7-position.
Metalation and Electrophilic Trapping
Another common method includes the selective metalation of the imidazo[1,2-b]pyrazole core via halogen/magnesium exchange reactions. This involves:
- Br/Mg-exchange using organomagnesium reagents to generate magnesiated intermediates.
- Regioselective magnesiation or zincation with TMP-bases (2,2,6,6-tetramethylpiperidyl) to activate specific positions on the heterocyclic ring.
- Subsequent trapping of these organometallic intermediates with electrophiles such as carbon dioxide or acid chlorides to install the carboxylic acid functionality.
This approach allows for high regioselectivity and functional group tolerance, enabling the synthesis of the hydrochloride salt after acidification.
One-Pot Multicomponent Reactions (MCRs)
Recent literature reports the use of one-pot three-component reactions to synthesize functionalized imidazo[1,2-b]pyrazoles. Although these methods have been more extensively studied for related imidazo-pyrazole derivatives, their adaptation to this compound involves:
- Combining aminoimidazole derivatives with aldehydes and active methylene compounds under acidic catalysis.
- Use of catalysts such as p-toluenesulfonic acid (p-TsOH), zinc chloride, or zirconium tetrachloride under microwave irradiation or conventional heating.
- Optimization of solvent choice (e.g., ethanol, n-butanol) to improve yields.
However, yields can be moderate (around 30-40%) due to instability of intermediates in acidic media and potential side reactions such as in situ oxidation.
Purification and Characterization Strategies
Purification Techniques
- Column chromatography on silica gel using gradient elution with ethyl acetate/hexane mixtures is widely employed to separate the target compound from side products.
- Recrystallization from ethanol/water mixtures is used to enhance purity and obtain the hydrochloride salt in crystalline form.
Analytical Characterization
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases confirms purity.
- Spectroscopic methods such as ^1H-NMR identify characteristic proton environments (aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton near δ 12 ppm).
- Infrared (IR) spectroscopy confirms functional groups with O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass spectrometry (ESI-MS) verifies molecular ion peaks and fragmentation patterns.
- Elemental analysis ensures the molecular composition aligns with theoretical values within ±0.3% deviation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|
| Cyclization | Hydrazinylimidazolone + active methylene compound, reflux in DMF, triethylamine catalyst | Polar aprotic solvent favors ring closure | 30-40% (one-pot MCR) |
| Metalation | Br/Mg-exchange, TMP-base, electrophilic trapping with CO2 or acid chloride | Regioselective functionalization | Up to 70% (isolated yield) |
| Purification | Silica gel chromatography, recrystallization from EtOH/H2O | Enhances purity to >95% | N/A |
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization via hydrazinylimidazolone and active methylene compounds | Simple reagents, reflux in DMF | Straightforward, moderate yields | Moderate yields, possible side reactions |
| Metalation (Br/Mg-exchange, TMP-base) and electrophilic trapping | High regioselectivity, functional group tolerance | High purity, scalable | Requires handling of organometallic reagents |
| One-pot multicomponent reactions (MCRs) | Efficient, fewer steps | Time-saving, less purification | Lower yields, intermediate instability |
化学反应分析
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.
Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound .
科学研究应用
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow for modifications that can enhance biological activity or tailor properties for specific therapeutic targets.
- Anticancer Activity : Research indicates that 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride exhibits potent anticancer properties. For instance, studies have shown its effectiveness against leukemia cell lines with IC values of 16.54 nM for HL-60 cells and 27.24 nM for MOLT-4 cells .
| Compound | Cell Line | IC (nM) |
|---|---|---|
| DU385 | HL-60 | 16.54 |
| DU385 | MOLT-4 | 27.24 |
| DU443 | MOLT-4 | 104.2 |
Biological Studies
The compound is utilized in enzyme inhibition studies and protein interaction assays. It influences metabolic pathways by interacting with enzymes related to apoptosis and cell signaling.
- Mechanism of Action : The compound has been shown to induce apoptosis in leukemia cells through specific signaling pathways involving ERK phosphorylation and caspase activation .
Anti-inflammatory Activity
This compound also demonstrates significant anti-inflammatory properties by inhibiting neutrophil chemotaxis. It interferes with ERK1/2 and AKT signaling pathways, leading to reduced inflammatory responses in acute inflammation models .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial activities against various pathogens. Studies have highlighted its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its bioavailability:
- Solubility : Enhanced solubility in aqueous media significantly impacts absorption and distribution within biological systems. Improved solubility correlates with better therapeutic efficacy .
Industrial Applications
Beyond medicinal uses, this compound is being explored for its potential in developing new materials with unique properties, such as dyes and catalysts. Its chemical structure allows it to participate in various radical reactions through transition metal catalysis and photocatalysis strategies .
作用机制
The mechanism of action of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
相似化合物的比较
Table 1: Key Structural Analogues and Their Properties
Key Differences and Implications
Core Heterocycle :
- The target compound features an imidazo[1,2-b]pyrazole core, whereas analogues like imidazo[1,2-a]pyridine (e.g., CAS 1423031-35-9) exhibit distinct electronic environments due to nitrogen positioning. This difference impacts binding affinity in biological targets, such as enzymes or receptors .
- The pyrazole ring in the target compound confers greater planarity compared to pyridine derivatives, influencing π-π stacking interactions in drug design .
Substituent Effects: The hydrochloride salt in the target compound improves aqueous solubility compared to neutral esters (e.g., ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride), which are often prodrugs requiring hydrolysis .
Biological Activity: Compounds with imidazo[1,2-a]pyridine scaffolds (e.g., CAS 127657-46-9) show pronounced activity against gram-negative bacteria like E. coli, whereas the target compound’s pyrazole core may favor antifungal or antiviral applications . The carboxylic acid group in the target compound and its analogues (e.g., CAS 1423031-35-9) enables hydrogen bonding with biological targets, a feature exploited in kinase inhibitor design .
生物活性
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a fused imidazole and pyrazole ring system, which contributes to its diverse bioactivity, including antimicrobial, anti-cancer, and anti-inflammatory properties. This article reviews the biological activities of this compound, supported by case studies and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interactions : The compound influences metabolic pathways by interacting with enzymes, potentially leading to either inhibition or activation of enzyme activity. For instance, it has been shown to affect enzymes involved in apoptosis and cell signaling pathways.
- Cellular Effects : It alters gene expression and cellular metabolism, affecting processes such as differentiation and apoptosis in various cell types. Notably, it has been observed to induce apoptosis in leukemia cells through specific signaling pathways involving ERK phosphorylation and caspase activation .
Anticancer Activity
This compound exhibits potent anticancer properties. Research has demonstrated its effectiveness against several leukemia cell lines:
- Case Study on Leukemia Cells : In a study evaluating its anti-leukemic effects, the compound showed IC50 values of 16.54 nM for HL-60 cells and 27.24 nM for MOLT-4 cells. The presence of hydroxyl groups on the aromatic ring was found to enhance cytotoxicity significantly .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| DU385 | HL-60 | 16.54 |
| DU385 | MOLT-4 | 27.24 |
| DU443 | MOLT-4 | 104.2 |
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by inhibiting neutrophil chemotaxis:
- Mechanism : It interferes with ERK1/2 and AKT signaling pathways, leading to reduced inflammatory responses in models of acute inflammation .
Antimicrobial Activity
Research indicates that imidazo[1,2-B]pyrazole derivatives possess antimicrobial activities against various pathogens:
- Study Findings : Compounds within this class have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infectious diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for its bioavailability:
- Solubility : Its solubility in aqueous media significantly impacts absorption and distribution in biological systems. Enhanced solubility has been linked to improved therapeutic efficacy.
Research Applications
The compound serves multiple roles in scientific research:
- Medicinal Chemistry : It acts as a building block for synthesizing more complex heterocyclic compounds.
- Biological Studies : Utilized in enzyme inhibition studies and protein interaction assays.
- Therapeutic Development : Investigated for potential use in cancer therapy and as an anti-inflammatory agent.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving hydrazinylimidazolones and active methylene compounds, as demonstrated in analogous imidazo-pyrazole derivatives . Key steps include refluxing precursors in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine. Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- 1H-NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for imidazo-pyrazole protons) and carboxylate signals (δ ~12 ppm) .
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., ±0.3% deviation) .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the carboxylic acid group). Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility assessments, noting precipitation risks .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in biological systems (e.g., anticancer activity)?
- Methodological Answer : Design cell-based assays using apoptosis markers (e.g., Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye). For leukemia cells (e.g., Jurkat or K562 lines), perform dose-response curves (IC₅₀ determination) and validate target engagement via Western blotting (e.g., caspase-3 cleavage, Bcl-2/Bax ratio) . Combine with molecular docking studies to predict interactions with kinases or apoptosis regulators using software like AutoDock Vina .
Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?
- Theoretical Pole : Reconcile discrepancies by aligning experimental conditions (e.g., cell line specificity, serum concentration in media).
- Epistemological Pole : Compare assay endpoints (e.g., proliferation vs. apoptosis assays).
- Morphological Pole : Standardize data reporting (e.g., IC₅₀ ± SEM, n ≥ 3).
- Technical Pole : Validate results using orthogonal methods (e.g., siRNA knockdown of putative targets).
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer : Synthesize derivatives with modifications at the imidazo-pyrazole core (e.g., substituents at position 2 or 7). Test analogs in parallel assays:
- In vitro : Cytotoxicity (MTT assay), solubility (shake-flask method), and metabolic stability (microsomal incubation).
- In silico : Calculate physicochemical descriptors (LogP, polar surface area) using ChemAxon or MOE. Prioritize compounds with balanced lipophilicity (LogP 1–3) and high ligand efficiency (>0.3) .
Q. What experimental designs are suitable for studying synergistic effects with other therapeutic agents?
- Methodological Answer : Use a factorial design (e.g., 3×3 matrix) to test combinations with standard chemotherapeutics (e.g., doxorubicin). Calculate combination indices (CI) via the Chou-Talalay method using CompuSyn software. Validate synergy mechanisms via transcriptomic profiling (RNA-seq) or phosphoproteomics .
Methodological Frameworks
- Embedded Experimental Design : Integrate quantitative (e.g., IC₅₀) and qualitative data (e.g., morphological changes in cells) to address multi-layered research questions .
- Theoretical Linkage : Anchor studies to apoptosis signaling pathways or kinase inhibition hypotheses to guide hypothesis-driven research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
